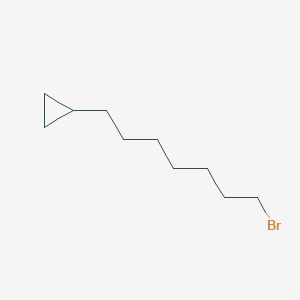

7-Bromoheptylcyclopropane

Overview

Description

7-Bromoheptylcyclopropane is an organic compound that features a cyclopropane ring attached to a heptyl chain with a bromine atom at the seventh position. Cyclopropane rings are known for their high reactivity due to the significant angle strain in the three-membered ring. The presence of the bromine atom introduces additional reactivity, making this compound a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoheptylcyclopropane typically involves the cyclopropanation of a suitable heptyl precursor followed by bromination. One common method is the reaction of heptylmagnesium bromide with ethyl diazoacetate to form the cyclopropane ring, followed by bromination using N-bromosuccinimide (NBS) under radical conditions .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process where the heptyl precursor and brominating agents are fed into a reactor. This method ensures high yield and purity of the final product .

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of various functionalized cyclopropane derivatives.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom, typically using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation of this compound can be carried out using oxidizing agents such as potassium permanganate (KMnO4) to introduce additional functional groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products:

Substitution: Functionalized cyclopropane derivatives.

Reduction: Heptylcyclopropane.

Oxidation: Cyclopropane carboxylic acids or ketones.

Scientific Research Applications

Organic Synthesis

7-Bromoheptylcyclopropane serves as an important intermediate in organic synthesis. Its cyclopropane structure allows for unique reactivity patterns that can be exploited in the synthesis of more complex molecules.

Key Reactions:

- Cyclopropanation: The compound can undergo cyclopropanation reactions, where it acts as a precursor for the formation of larger cyclic structures. This is particularly useful in synthesizing gem-dihalocyclopropanes, which have widespread applications in organic synthesis due to their versatile chemistry .

- Substitution Reactions: The bromine atom in this compound can be substituted with various nucleophiles, allowing for the introduction of diverse functional groups into organic molecules. This property is crucial for the development of new pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, compounds like this compound are investigated for their potential biological activities. The structural features of cyclopropanes often contribute to the modulation of biological targets.

Case Studies:

- Phosphatase Inhibition: Research has shown that analogs of cyclopropyl compounds can act as potent inhibitors of phosphatases involved in various diseases, including cancer and addiction . The structure-activity relationship studies suggest that modifications at the 7-position can enhance potency and selectivity against specific phosphatases.

- Drug Development: Compounds similar to this compound have been explored for their ability to modulate neurotransmitter systems, making them candidates for treating neurological disorders .

Material Science

The unique properties of cyclopropanes also make them valuable in material science. Their ability to undergo polymerization reactions can lead to the development of new materials with specific properties.

Applications:

- Polymer Synthesis: By incorporating this compound into polymer backbones, researchers can create materials with tailored mechanical and thermal properties. These materials can be used in coatings, adhesives, and other industrial applications.

- Nanotechnology: The compound's reactivity allows it to serve as a building block for nanoscale materials, potentially leading to innovations in electronics and photonics.

Mechanism of Action

The mechanism of action of 7-Bromoheptylcyclopropane involves its reactivity due to the strained cyclopropane ring and the presence of the bromine atom. The compound can interact with various molecular targets, including enzymes and receptors, through nucleophilic substitution or radical reactions. These interactions can lead to changes in cellular pathways and biological activities .

Comparison with Similar Compounds

Cyclopropylmethane: A simpler cyclopropane derivative without the heptyl chain or bromine atom.

7-Chloroheptylcyclopropane: Similar structure but with a chlorine atom instead of bromine.

Heptylcyclopropane: Lacks the bromine atom, making it less reactive.

Uniqueness: 7-Bromoheptylcyclopropane is unique due to the combination of the cyclopropane ring and the bromine atom, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications .

Biological Activity

7-Bromoheptylcyclopropane is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Cyclopropane-containing compounds are known for their unique structural properties, which often correlate with diverse biological functions. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Structural Characteristics

The structure of this compound includes a cyclopropane ring, which is characterized by significant ring strain. This strain contributes to the compound's reactivity and biological activity. Cyclopropanes are often found in natural products and synthetic drugs, serving as critical building blocks in pharmacology.

Biological Activity

The biological activity of this compound can be summarized through various mechanisms:

- Antimicrobial Activity : Cyclopropane derivatives have demonstrated effective antimicrobial properties against a range of pathogens. For instance, compounds similar to this compound have shown inhibitory effects on bacterial growth and fungal infections .

- Antitumor Properties : Some studies indicate that cyclopropane derivatives can exhibit antitumor activity. The mechanism often involves the induction of apoptosis in cancer cells or inhibition of cell proliferation. For example, cyclopropanated alkaloids have been evaluated for their efficacy against various cancer cell lines, showing promising results .

- Enzyme Inhibition : Cyclopropanes can act as enzyme inhibitors. Their unique structure allows them to interact with active sites on enzymes, potentially leading to therapeutic applications in conditions like hypertension and inflammation .

Case Studies

Several studies have highlighted the biological activities associated with cyclopropane derivatives:

- Antimicrobial Studies : A study focused on the synthesis of brominated cyclopropanes revealed their effectiveness against filamentous fungi and certain bacteria. The low toxicity towards mammalian cells makes these compounds valuable for developing new antibiotics .

- Antitumor Activity : A recent investigation into cyclopropyl derivatives showed significant cytotoxicity against human leukemic cell lines. The IC50 values for some derivatives were recorded at concentrations as low as 72.6 μM, indicating potent antitumor potential .

- Enzyme Inhibition : Research has demonstrated that certain cyclopropanes can inhibit enzymes involved in metabolic pathways, such as lipoxygenase, which plays a role in inflammatory responses. This suggests potential applications in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for 7-Bromoheptylcyclopropane, and how can purity and structural identity be verified experimentally?

- Methodological Answer : The synthesis typically involves bromination of heptylcyclopropane derivatives under controlled conditions (e.g., using N-bromosuccinimide in a radical initiator system). Purity is assessed via gas chromatography (GC) or high-performance liquid chromatography (HPLC), while structural confirmation relies on H/C NMR spectroscopy and high-resolution mass spectrometry (HRMS). For new compounds, elemental analysis and X-ray crystallography may be required to establish identity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to its flammability (H225 hazard code), work should be conducted in a fume hood with inert gas purging. Use spark-free equipment, store in airtight containers at low temperatures, and avoid contact with oxidizing agents. Emergency protocols include CO fire extinguishers and immediate decontamination of exposed skin using soap and water .

Q. How can researchers optimize reaction yields for this compound in small-scale syntheses?

- Methodological Answer : Systematic parameter screening (e.g., temperature, solvent polarity, catalyst loading) using design of experiments (DoE) approaches is recommended. Monitor reaction progress via thin-layer chromatography (TLC) and optimize workup procedures (e.g., extraction pH, solvent ratios) to minimize losses .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity data for this compound, such as unexpected ring-opening or polymerization during reactions?

- Methodological Answer : Contradictions often arise from trace impurities (e.g., residual acids) or solvent effects. Conduct controlled experiments with rigorously purified reagents and solvents (e.g., molecular sieves for drying). Use kinetic studies (e.g., variable-temperature NMR) to isolate intermediate species and validate mechanisms .

Q. How can computational modeling predict the regioselectivity of this compound in cyclopropane ring-opening reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and thermodynamic stability of intermediates. Compare computed activation energies with experimental outcomes (e.g., product ratios via GC-MS) to refine predictive models .

Q. What advanced spectroscopic techniques are suitable for probing the conformational dynamics of this compound in solution?

- Methodological Answer : Nuclear Overhauser effect spectroscopy (NOESY) and variable-temperature NMR reveal rotational barriers and preferred conformers. For time-resolved dynamics, ultrafast pump-probe IR spectroscopy or cryogenic trapping of intermediates may be employed .

Q. How should researchers design a systematic review to evaluate the environmental persistence of this compound derivatives?

- Methodological Answer : Define a PICO (Population, Intervention, Comparison, Outcome) framework: e.g., "In aqueous systems, how do this compound derivatives (Intervention) compare to non-brominated analogs (Comparison) in biodegradation rates (Outcome)?" Use databases like SciFinder and Reaxys, applying Boolean operators (AND/OR) to filter studies by degradation pathways and analytical methods .

Q. Data Presentation and Reproducibility

Q. What criteria ensure reproducibility when reporting synthetic procedures for this compound in peer-reviewed journals?

- Methodological Answer : Include detailed experimental conditions (e.g., reagent grades, stirring rates, inert atmosphere protocols) in the main text or supplementary materials. Provide raw spectral data (e.g., NMR peak integrals, HRMS spectra) and negative results (e.g., failed catalysts) to support transparency .

Q. How can researchers address discrepancies between theoretical and experimental vibrational spectra for this compound?

- Methodological Answer : Anharmonic corrections in DFT simulations (e.g., using the VPT2 method) improve alignment with experimental IR/Raman spectra. Cross-validate with isotopic labeling or solvent-effect studies to isolate vibrational mode assignments .

Q. Ethical and Literature Review Considerations

Q. What ethical standards apply when publishing datasets involving hazardous intermediates like this compound?

- Methodological Answer : Disclose all safety risks and disposal protocols (e.g., halogenated waste streams) in compliance with institutional guidelines. Ensure data integrity by archiving raw spectra and chromatograms in repositories like Zenodo or Figshare, with open-access licenses where appropriate .

Properties

IUPAC Name |

7-bromoheptylcyclopropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19Br/c11-9-5-3-1-2-4-6-10-7-8-10/h10H,1-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIGNBLBJMHJREG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCCCCCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.